molecular formula C7H12ClNO2 B1518611 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride CAS No. 1172802-41-3

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Cat. No. B1518611
M. Wt: 177.63 g/mol
InChI Key: FYBPALMIVHGTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1172802-41-3 . It has a molecular weight of 177.63 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is 1S/C7H11NO2.ClH/c9-6(10)7-3-5(4-7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride is a solid at room temperature . It has a molecular weight of 177.63 .

Scientific Research Applications

It’s important to note that the use of such compounds can vary widely depending on the field of study and specific research goals. They could be used in fields like organic chemistry, medicinal chemistry, materials science, and more. The methods of application or experimental procedures would also depend on the specific research context.

    3-Azabicyclo[3.1.0]hexanes

    This type of compound has been used in the pharmaceutical industry due to its diverse biological activities. For example, it has been used as a potent μ opioid receptor antagonist for the treatment of pruritus, a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD), a muscarinic receptor antagonist, and a T-type calcium channel inhibitor .

    2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

    This compound is provided to early discovery researchers as part of a collection of unique chemicals .

    Oxygenated 2-azabicyclo[2.2.1]heptanes

    These compounds have been synthesized through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Safety And Hazards

The compound has been classified as having Acute Toxicity 4 Oral . It has the hazard statements H302, H315, H318, H335, and H412 . Precautionary measures include P301 + P330 + P331 + P310 .

properties

IUPAC Name

2-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-3-5(4-7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBPALMIVHGTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Reactant of Route 2
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Reactant of Route 3
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Reactant of Route 4
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Reactant of Route 5
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Reactant of Route 6
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Citations

For This Compound
1
Citations
A De Blieck, CV Stevens - Synlett, 2011 - thieme-connect.com
An improved two-step synthetic approach towards 3-(2-chloroethyl) cyclobutanone is described and used in the synthesis of a class of 2-alkyl-2-azabicyclo [3.1. 1] heptane-1-…
Number of citations: 4 www.thieme-connect.com

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